REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][N:6]2[C:11]=1[C:10]([Cl:12])=[N:9][CH:8]=[N:7]2.[CH3:13][CH2:14][N:15]([CH2:18][CH3:19])[CH2:16][CH3:17]>C1COCC1>[Br-:1].[Cl:12][C:10]1[C:11]2=[C:3]([CH2:2][N+:15]([CH2:18][CH3:19])([CH2:16][CH3:17])[CH2:14][CH3:13])[CH:4]=[CH:5][N:6]2[N:7]=[CH:8][N:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=CN2N=CN=C(C21)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with THF and Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].ClC1=NC=NN2C1=C(C=C2)C[N+](CC)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |